molecular formula C11H14N2O2 B13184869 6-(1,4-Oxazepan-4-YL)pyridine-3-carbaldehyde

6-(1,4-Oxazepan-4-YL)pyridine-3-carbaldehyde

Cat. No.: B13184869
M. Wt: 206.24 g/mol
InChI Key: AZBIJZOEMBFPHD-UHFFFAOYSA-N
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Description

6-(1,4-Oxazepan-4-YL)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₄N₂O₂ It is characterized by the presence of a pyridine ring substituted with an oxazepane moiety and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,4-Oxazepan-4-YL)pyridine-3-carbaldehyde typically involves the reaction of pyridine derivatives with oxazepane intermediates. One common method includes the condensation of 3-pyridinecarboxaldehyde with 4-aminomethyl-1,4-oxazepane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(1,4-Oxazepan-4-YL)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: 6-(1,4-Oxazepan-4-YL)pyridine-3-carboxylic acid.

    Reduction: 6-(1,4-Oxazepan-4-YL)pyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

6-(1,4-Oxazepan-4-YL)pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(1,4-Oxazepan-4-YL)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyridine ring may also participate in π-π interactions with aromatic residues in biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1,4-Oxazepan-4-YL)pyridine-2-carbaldehyde
  • 5-(1,4-Oxazepan-4-YL)pyridine-3-carbaldehyde
  • 6-(1,4-Oxazepan-4-YL)pyridine-3-carboxylic acid

Uniqueness

6-(1,4-Oxazepan-4-YL)pyridine-3-carbaldehyde is unique due to the specific positioning of the oxazepane moiety and the aldehyde group on the pyridine ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

6-(1,4-oxazepan-4-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2O2/c14-9-10-2-3-11(12-8-10)13-4-1-6-15-7-5-13/h2-3,8-9H,1,4-7H2

InChI Key

AZBIJZOEMBFPHD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOC1)C2=NC=C(C=C2)C=O

Origin of Product

United States

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